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Introduction: Fluazinam - A Potent Fungicide

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine and
arylaminopyridine chemical classes.[1][2] First developed by Ishihara Sangyo Kaisha, it has
become a crucial agrochemical for managing a variety of fungal pathogens in crops like
potatoes, peanuts, and grapevines.[2][3] Its primary mode of action is the potent uncoupling of
oxidative phosphorylation in fungal mitochondria, which disrupts energy production at multiple
sites.[1][2][4][5] This multi-site activity is a key advantage, as it reduces the likelihood of fungi
developing resistance.[6][7]

Fluazinam is particularly effective against spore germination and the development of infection
structures, making it an excellent protectant fungicide.[1][2] It is widely used to control
significant diseases such as late blight (Phytophthora infestans) in potatoes, gray mold (Botrytis
cinerea), and white mold (Sclerotinia sclerotiorum).[1][6][8] In addition to its fungicidal
properties, fluazinam also exhibits acaricidal activity against mites.[4][9]
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This application note provides a detailed protocol for the synthesis of fluazinam, focusing on
the nucleophilic aromatic substitution reaction between 2-amino-3-chloro-5-
trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Synthesis of Fluazinam: A Mechanistic Overview

The core of fluazinam synthesis lies in the formation of a diarylamine linkage. This is achieved
through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions fundamental
to the synthesis of many agrochemicals and pharmaceuticals.[10][11] In this specific synthesis,
the amino group of 2-amino-3-chloro-5-trifluoromethylpyridine acts as the nucleophile, attacking
the electron-deficient aromatic ring of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

The reaction is facilitated by the presence of strong electron-withdrawing groups (two nitro
groups and a trifluoromethyl group) on the benzene ring, which activate the ring towards
nucleophilic attack and stabilize the intermediate Meisenheimer complex. A base is required to
deprotonate the aminopyridine, increasing its nucleophilicity, and to neutralize the hydrochloric
acid (HCI) formed during the reaction. The choice of solvent is also critical to ensure proper
solubility of the reactants and to facilitate the reaction, with various polar aprotic solvents being
suitable. This type of C-N bond formation is often referred to as an Ullmann condensation or
Goldberg reaction, which traditionally uses copper catalysts, though modern variations can
proceed without.[12][13][14][15][16]

Physicochemical Properties of Fluazinam

A summary of the key physicochemical properties of fluazinam is presented in the table below.
These properties are crucial for understanding its behavior in formulations and its
environmental fate.
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Property Value Reference
3-chloro-N-[3-chloro-2,6-
dinitro-4-
IUPAC Name _ [3]
(trifluoromethyl)phenyl]-5-
(trifluoromethyl)pyridin-2-amine
CAS Number 79622-59-6 [3]
Molecular Formula C13H4Cl2FsN4O4 [11[3]
Molecular Weight 465.09 g/mol [3]
Appearance Light yellow crystalline solid [31[9]
Melting Point 115-117 °C 9]

Water Solubility

Very low (e.g., 1.7 mg/L at pH
6.8, 25°C)

[9]

Solubility in Organic Solvents

Soluble in acetone,

dichloromethane, ethanol

[9]

Vapor Pressure

1.5 mPa (25 °C)

[9]

Stability

Stable to heat, acid, and alkali

[1]

Experimental Protocol: Synthesis of Fluazinam

This protocol details the synthesis of fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine

and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Reagents and Materials:

2,4-Dichloro-3,5-dinitrobenzotrifluoride (C7HCI2F3N204)

2-Amino-3-chloro-5-trifluoromethylpyridine (CeHaCIF3N2)[17][18]

Inorganic base (e.g., potassium hydroxide, sodium carbonate)[19]

Solvent (e.g., 2-methyltetrahydrofuran, toluene, methyl isobutyl ketone)[19][20]
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Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control
Condenser

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Deionized water

Brine (saturated NaCl solution)

Drying agent (e.g., anhydrous sodium sulfate)
Solvents for purification (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a
condenser, add 2-amino-3-chloro-5-trifluoromethylpyridine.

Solvent Addition: Add the chosen solvent (e.g., 2-methyltetrahydrofuran) to the flask. The
mass ratio of the aminopyridine to the solvent can range from 1:0.5 to 1:20.[19] A ratio of
approximately 1:1.5 to 1:2.5 is often preferred.[19] Stir the mixture until the starting material
is fully dissolved.

Base Addition: Add the inorganic base (e.g., potassium hydroxide) to the reaction mixture.
The molar ratio of the aminopyridine to the base is typically in the range of 1:1 to 1:8.[19]

Addition of the Second Reactant: Slowly add 2,4-dichloro-3,5-dinitrobenzotrifluoride to the
reaction mixture. The molar ratio of 2-amino-3-chloro-5-trifluoromethylpyridine to 2,4-
dichloro-3,5-dinitrobenzotrifluoride is generally between 0.95:1 and 1.20:1.[19]
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Reaction: Heat the reaction mixture to a temperature between 40°C and 80°C and stir for 2-6
hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup: Once the reaction is complete, cool the mixture to room temperature.

Quenching and Extraction: Add water to the reaction mixture and transfer it to a separatory
funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.

Washing: Wash the combined organic layers with deionized water and then with brine to
remove any remaining inorganic impurities.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the
crude fluazinam product.

Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography to yield pure fluazinam.

Safety Precautions:

Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Fluazinam is an irritant and a skin sensitizer.[8] Avoid direct contact with skin and eyes.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization and Analysis

The identity and purity of the synthesized fluazinam should be confirmed using standard

analytical techniques.

High-Performance Liquid Chromatography (HPLC): This is a common method for
determining the purity of fluazinam. A reverse-phase HPLC with UV detection at 240 nm is
typically used.[21][22]
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e Gas Chromatography (GC): GC can also be used for purity assessment.

e Mass Spectrometry (MS): Coupled with LC (LC-MS/MS), this technique can confirm the
molecular weight of the synthesized compound and is used for residue analysis.[23][24]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR can be used to confirm
the chemical structure of fluazinam.

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups
present in the molecule.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of fluazinam.
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Starting Materials Reaction Conditions
2-Amino-3-chloro-5- 2 4-Dichloro-3,5- Solvent (e.g., 2-Methyltetrahydrofuran)
trifluoromethylpyridine dinitrobenzotrifluoride 5 (600, N9
Heat (40-80°C)

Conditions

Process

Nucleophilic Aromatic Substitution

[Workup & Extraction)

Purification (Recrystallization/
Column Chromatography)

Final Broduct

Click to download full resolution via product page

Caption: Workflow for the synthesis of fluazinam.

Conclusion

This application note provides a comprehensive guide for the synthesis of the fungicide
fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine. The described protocol, based on a
nucleophilic aromatic substitution reaction, is a robust and efficient method for obtaining this
important agrochemical. By carefully controlling the reaction conditions and employing
standard purification techniques, high-purity fluazinam can be synthesized for research and
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development purposes. The analytical methods outlined are essential for verifying the quality of
the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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